

Application Notes and Protocols for Intracellular Application of QX-222 Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: QX-222 chloride

Cat. No.: B1662575

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

QX-222 chloride is a quaternary ammonium derivative of lidocaine and a potent blocker of voltage-gated sodium channels. Due to its permanent positive charge, QX-222 is membrane-impermeant and must be introduced directly into the intracellular environment to exert its effects. This property makes it a valuable tool for studying the intracellular mechanisms of sodium channel blockade and for isolating specific neuronal populations or even subcellular compartments from firing action potentials.

This document provides detailed application notes and protocols for the intracellular application of **QX-222 chloride**, focusing on two primary techniques: whole-cell patch clamp and microiontophoresis.

Mechanism of Action

QX-222 blocks the pore of voltage-gated sodium channels from the intracellular side. Its access to the binding site is often dependent on the conformational state of the channel, a phenomenon known as "use-dependent block" or "phasic block". This means that the block is more pronounced when the channels are frequently opened, for instance, during high-frequency neuronal firing. The positively charged QX-222 molecule enters the open channel pore and physically occludes the passage of sodium ions, thereby preventing the generation and propagation of action potentials.^[1]

Data Presentation

The following table summarizes key quantitative data for the intracellular application of **QX-222 chloride** and the related compound QX-314, which is often used as a reference.

Parameter	QX-222 Chloride	QX-314 Chloride	Notes
Typical Intracellular Concentration (Patch Clamp)	1-5 mM	5 mM	Start with a lower concentration and titrate up as needed.
Iontophoresis Pipette Concentration	10-100 mM	10-100 mM	Higher concentrations may be required for effective ejection.
Iontophoresis Ejection Current	+5 to +50 nA (positive current)	+5 to +50 nA (positive current)	Current should be pulsed to avoid electrode polarization.
Iontophoresis Ejection Duration	100-500 ms pulses	100-500 ms pulses	Continuous or prolonged ejection can damage the cell.
Iontophoresis Retention Current	-5 to -10 nA (negative current)	-5 to -10 nA (negative current)	Prevents leakage of the charged molecule from the pipette tip.

Experimental Protocols

Protocol 1: Intracellular Application via Whole-Cell Patch Clamp

This protocol is suitable for recording from a single cell and observing the effects of intracellular QX-222 on its electrical properties.

Materials:

- **QX-222 chloride**

- Standard intracellular (pipette) solution for patch clamp (e.g., K-gluconate based)
- Patch clamp rig with amplifier, micromanipulator, and data acquisition system
- Borosilicate glass capillaries for pulling patch pipettes
- Cell preparation of interest (e.g., cultured neurons, brain slices)

Procedure:

- Prepare the Intracellular Solution:
 - Dissolve **QX-222 chloride** in your standard intracellular solution to a final concentration of 1-5 mM. A common starting concentration is 2 mM.
 - Ensure the pH and osmolarity of the final solution are adjusted to match your standard internal solution.
 - Filter the solution through a 0.2 μ m syringe filter to remove any precipitates.
- Pull and Fill Patch Pipettes:
 - Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 M Ω when filled with the intracellular solution.
 - Back-fill the patch pipette with the QX-222-containing intracellular solution.
- Establish a Whole-Cell Recording:
 - Following standard procedures, approach a target cell and form a gigaohm seal.
 - Rupture the cell membrane to achieve the whole-cell configuration.
- Data Acquisition:
 - Allow 5-10 minutes for the QX-222 to diffuse from the pipette into the cell and equilibrate.
 - Record the cell's electrical activity in either current-clamp or voltage-clamp mode.

- To observe use-dependent block, apply trains of depolarizing stimuli (e.g., current injections in current-clamp or voltage steps in voltage-clamp) at different frequencies (e.g., 1 Hz, 10 Hz, 50 Hz).

Expected Results:

- A progressive, dose-dependent reduction in the amplitude of action potentials.
- An increase in the threshold for action potential firing.
- A more pronounced block of action potentials at higher frequencies of stimulation (use-dependent block).

Protocol 2: Intracellular Application via Microiontophoresis

This technique is useful for delivering QX-222 to a localized population of cells in vivo or in a slice preparation without establishing a whole-cell recording from each cell.

Materials:

- **QX-222 chloride**
- Distilled water or a low-molarity buffer (e.g., 20 mM HEPES)
- Iontophoresis pump
- High-resistance (20-80 M Ω) glass micropipettes
- Recording electrodes for monitoring neuronal activity (e.g., extracellular single-unit recording)

Procedure:

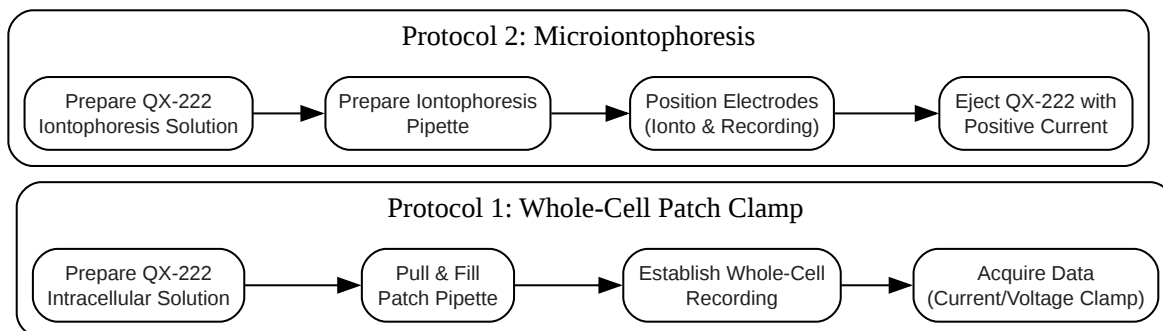
- Prepare the Iontophoresis Solution:
 - Dissolve **QX-222 chloride** in distilled water or a low-molarity buffer to a concentration of 10-100 mM.

- Adjust the pH to a physiological range (7.2-7.4).
- Filter the solution.
- Prepare the Iontophoresis Pipette:
 - Pull high-resistance micropipettes.
 - Fill the tip of the pipette with the QX-222 solution. The remainder of the pipette can be back-filled with a saline solution (e.g., 1 M NaCl).
- Position the Electrodes:
 - Position the iontophoresis pipette adjacent to the target neuron(s) or brain region.
 - Position a recording electrode nearby to monitor the electrical activity of the target cells.
- Iontophoretic Ejection:
 - Apply a negative retention current (-5 to -10 nA) to prevent leakage of QX-222 from the pipette tip.
 - To eject QX-222, apply positive current pulses (+5 to +50 nA) with a duration of 100-500 ms. The magnitude and duration of the current will need to be optimized for your specific setup and experimental goals.
 - Monitor the activity of the target neurons to determine the effectiveness of the ejection.

Expected Results:

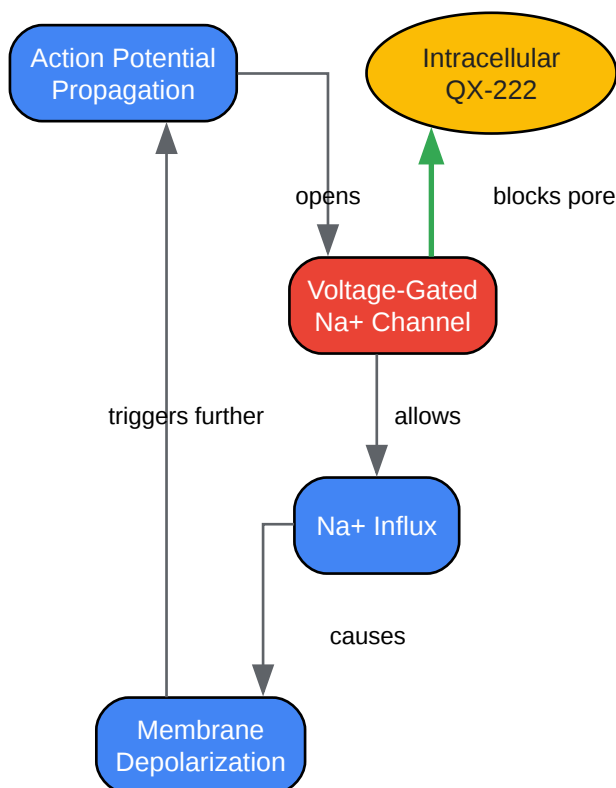
- A reduction or complete block of spontaneous or evoked action potentials in the neurons near the iontophoresis pipette tip.
- The effect should be localized to the area of ejection.
- The onset and offset of the block will depend on the ejection parameters and the diffusion of QX-222 in the tissue.

Visualizations



[Click to download full resolution via product page](#)

Caption: Experimental workflows for the intracellular application of **QX-222 chloride**.



[Click to download full resolution via product page](#)

Caption: Signaling pathway of sodium channel blockade by intracellular QX-222.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Attenuation of glutamate-action, excitatory postsynaptic potentials, and spikes by intracellular QX 222 in hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Intracellular Application of QX-222 Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1662575#techniques-for-intracellular-application-of-qx-222-chloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com